molecular formula C9H15NO4 B1391845 Dimethyl piperidine-3,5-dicarboxylate CAS No. 54732-79-5

Dimethyl piperidine-3,5-dicarboxylate

Cat. No. B1391845
CAS RN: 54732-79-5
M. Wt: 201.22 g/mol
InChI Key: FOEXRJBHOCBGFH-UHFFFAOYSA-N
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Description

Dimethyl piperidine-3,5-dicarboxylate is a chemical compound that is used in organic synthesis . It is also known as 3,5-Dimethylpiperidine , which is a precursor to tibric acid . The compound is typically prepared by hydrogenation of 3,5-dimethylpyridine .


Synthesis Analysis

The synthesis of Dimethyl piperidine-3,5-dicarboxylate involves reactions of pyridine-3,5-dicarboxylic acid (PDCH2), bipositive d-metal ions (Cd2+, Zn2+, Co2+ and Cu2+) and various template molecules . The apparent activation energy of the synthesis reaction is 69.27 kJ mol−1, and the apparent reaction heat is –74.46 kJ mol−1 .


Molecular Structure Analysis

The molecular structure of Dimethyl piperidine-3,5-dicarboxylate can be found in various databases . The pyridyl rings twist about the central C–C bond with dihedral angles of 7.6–15.6°, substantially reduced from 1, while the carboxylate group and pyridyl ring planes are nearly coplanar with one another (dihedral angles ≈ 0–10°) .


Chemical Reactions Analysis

The chemical reactions of Dimethyl piperidine-3,5-dicarboxylate involve the use of amino alcohol/polyol templates on the formation of new compounds . The thermal decomposition reaction of Dimethyl piperidine-3,5-dicarboxylate has been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dimethyl piperidine-3,5-dicarboxylate include a density of 1.2±0.1 g/cm3, a boiling point of 267.6±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Synthesis of Alkaloid Intermediates

Dimethyl piperidine-3,5-dicarboxylate has been used in the synthesis of alkaloid intermediates. A study by Danieli, Lesma, Passarella, and Silvani (1997) demonstrates an expedient synthesis of dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate, providing a reliable procedure for preparing this intermediate from readily available materials. This synthesis plays a crucial role in the development of [sgrave]-symmetry intermediates for alkaloid synthesis (Danieli et al., 1997).

Enzymatic Hydrolysis in Asymmetric Synthesis

In another application, dimethyl meso-piperidine-3,5-dicarboxylates underwent stereoselective enzymatic hydrolysis using various enzymes, as described by Danieli et al. (1996). This process is significant in the desymmetrization of dimethyl meso-piperidines, contributing to the production of half-esters with determined enantioselectivities and absolute configurations (Danieli et al., 1996).

Chemoenzymatic Synthesis

Liang, Lohse, and Bols (2000) explored the chemoenzymatic synthesis of optically pure isogalactofagomine from achiral starting materials, including dimethyl 4-hydroxypyridine-3,5-dicarboxylate. This process involved key steps like lipase M catalyzed hydrolysis for asymmetric monoacid formation, showcasing the versatility of dimethyl piperidine-3,5-dicarboxylate in chemoenzymatic syntheses (Liang et al., 2000).

Preparation of Betalaine Pigment Synthons

Hermann and Dreiding (1976) researched the preparation of derivatives related to chelidamic acid, crucial as synthons for betalaine pigments. They found effective methods involving the catalytic hydrogenation of chclidamic acid and subsequent esterification with methanol, producing dimethyl esters of piperidine-dicarboxylic acid, highlighting another application of dimethyl piperidine-3,5-dicarboxylate in pigment synthesis (Hermann & Dreiding, 1976).

Analysis in Spectroscopy and Antibacterial Studies

In a study conducted by VeeramaliniJ and Baskar (2017), N-hydroxy-3,5-dimethyl-2,6-bis(p-methylphenyl)piperidin-4-one, a derivative of dimethyl piperidine, was synthesized and subjected to cyclic voltametric studies. The compound demonstrated high inhibition of Salmonella typii, indicating potential applications in antibacterial research and the importance of spectroscopic analysis in understanding these compounds (VeeramaliniJ & Baskar, 2017).

Safety And Hazards

The safety data sheet for Dimethyl piperidine-3,5-dicarboxylate indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and is harmful to aquatic life .

Future Directions

The future directions for Dimethyl piperidine-3,5-dicarboxylate include its use in the synthesis of new metal–organic frameworks and as an active electrode material for battery-supercapacitor hybrid energy storage devices . These applications stand at the forefront of energy technology, ready to power a brighter future for upcoming generations .

properties

IUPAC Name

dimethyl piperidine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEXRJBHOCBGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CNC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl piperidine-3,5-dicarboxylate

Synthesis routes and methods

Procedure details

Pyridine-3,5-dicarboxylic acid dimethyl ester (5.3 g, 27 mmol) and Rh/PtO2 (0.5 g) in MeOH (200 mL) are stirred under hydrogen overnight. The resulting mixture is filtered and the solvents are evaporated to give a brown oil. MS (LC-MS): 202 [M+H]+
Quantity
5.3 g
Type
reactant
Reaction Step One
[Compound]
Name
Rh PtO2
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Iding, B Wirz, RMR Sarmiento - Tetrahedron: Asymmetry, 2003 - Elsevier
For the synthesis of (R,R)- and (S,S)-N-Boc-5-hydroxymethyl-piperidine-3-carboxylic acid methyl ester as important basic units for potential inhibitors of aspartyl proteases, the …
Number of citations: 17 www.sciencedirect.com
JS Park, CE Yeom, SH Choi, YS Ahn, S Ro, YH Jeon… - Tetrahedron letters, 2003 - Elsevier
An orthogonally protected β,γ′-diamino acid 6 possessing conformationally-constrained ring system was synthesized as a novel cyclic amino acid analogue. This synthesis involves as …
Number of citations: 23 www.sciencedirect.com
B Danieli, G Lesma, D Passarella… - Current Organic …, 2000 - ingentaconnect.com
In this review we describe the asymmetrization of readily available Cs-symmetric compounds by enzyme-catalyzed reactions to provide chiral building blocks for the effective …
Number of citations: 16 www.ingentaconnect.com
M Balasubramanian - Pyridines: from lab to production, 2013 - books.google.com
Reduced pyridines, namely tetrahydropyridines, dihydropyridines and piperidines, are found in numerous natural and synthetic compounds. 1, 2 The synthesis and reactivity of these …
Number of citations: 3 books.google.com
NTH Tholen - 2010 - spiral.imperial.ac.uk
This thesis is divided into three chapters. Chapter 1 provides brief reviews on the subjects of previous total syntheses of suaveoline, alstonerine and cytisine. In addition, a review …
Number of citations: 1 spiral.imperial.ac.uk
PS Dragovich, TH Pillow, RA Blake… - Journal of Medicinal …, 2021 - ACS Publications
The biological and medicinal impacts of proteolysis-targeting chimeras (PROTACs) and related chimeric molecules that effect intracellular degradation of target proteins via ubiquitin …
Number of citations: 71 pubs.acs.org

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